4-Butylpyrimidine-2-carboxylic acid
Description
4-Butylpyrimidine-2-carboxylic acid is a pyrimidine derivative featuring a butyl substituent at the 4-position and a carboxylic acid group at the 2-position. Pyrimidine carboxylic acids are pivotal in medicinal chemistry due to their role as intermediates in synthesizing bioactive molecules, including covalent inhibitors and kinase-targeting drugs.
Properties
CAS No. |
798845-51-9 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-butylpyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-2-3-4-7-5-6-10-8(11-7)9(12)13/h5-6H,2-4H2,1H3,(H,12,13) |
InChI Key |
YUHJORJAOWLUTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=NC=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Butylpyrimidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of butylamine with ethyl cyanoacetate, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions typically involve heating the reactants in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
Another method involves the use of Grignard reagents. The reaction of butylmagnesium bromide with 2-cyanopyrimidine, followed by hydrolysis, can also produce this compound. This method requires careful control of reaction conditions, including temperature and the use of anhydrous solvents.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Butylpyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups such as alcohols, aldehydes, or other alkyl/aryl groups.
Scientific Research Applications
4-Butylpyrimidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-butylpyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes involved in various biochemical processes. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA replication and repair. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Chloro and methyl substituents (e.g., in 2-chloro-6-methylpyrimidine-4-carboxylic acid) may increase electrophilicity at the pyrimidine ring, influencing reactivity in covalent inhibition .
Physicochemical Properties
While direct data for this compound is unavailable, inferences can be drawn from analogs:
- Lipophilicity : The butyl group is expected to increase logP compared to chloro or methyl substituents, as seen in the higher molecular weight of 2-(butylthio)pyrimidine-4-carboxylic acid (~228 g/mol) versus halogenated derivatives (~190–217 g/mol) .
- Solubility : Carboxylic acid groups generally confer water solubility, but bulky alkyl chains (e.g., butyl) may reduce aqueous solubility relative to halogenated analogs.
Reactivity Profiles
- Covalent Inhibition : Thioether-containing analogs (e.g., 2-(butylthio)pyrimidine-4-carboxylic acid) may act as acrylamide surrogates in targeted covalent inhibitors, leveraging sulfur nucleophilicity .
- Halogen Reactivity : Chloro-substituted derivatives (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) are prone to nucleophilic displacement, enabling further functionalization .
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